molecular formula C8H4Cl2O3 B6315193 2,6-Dichloro-4-formylbenzoic acid CAS No. 1807998-43-1

2,6-Dichloro-4-formylbenzoic acid

Cat. No.: B6315193
CAS No.: 1807998-43-1
M. Wt: 219.02 g/mol
InChI Key: YXDBUOYLPATAFK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4Cl2O3 and a molecular weight of 219.02 g/mol. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a formyl group at the 4 position on the benzene ring. This compound exhibits a range of physical and chemical properties that make it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-formylbenzoic acid typically involves the chlorination of 4-formylbenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 2,6-Dichloro-4-carboxybenzoic acid.

    Reduction: 2,6-Dichloro-4-hydroxymethylbenzoic acid.

    Substitution: 2,6-Dichloro-4-methoxybenzoic acid.

Scientific Research Applications

2,6-Dichloro-4-formylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes for biochemical studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and covalent modification of proteins. The chlorine atoms enhance the compound’s reactivity and influence its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoic acid
  • 2,6-Dichlorobenzoic acid
  • 4-Formylbenzoic acid

Uniqueness

2,6-Dichloro-4-formylbenzoic acid is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,6-dichloro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDBUOYLPATAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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